1,1-dioxo-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1,1-dioxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S/c22-15(11-5-8-25(23,24)10-11)16-9-14-18-17-12-3-4-13(19-21(12)14)20-6-1-2-7-20/h3-4,11H,1-2,5-10H2,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHWWFLUDVKXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4CCS(=O)(=O)C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1,1-dioxo-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide involves multiple steps, starting with the preparation of the triazolopyridazine core. This is typically achieved through cyclization reactions involving appropriate precursors under controlled conditions. The thiolane ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyrrolidine group through amide bond formation. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Chemischer Reaktionen
1,1-dioxo-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
1,1-dioxo-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe for studying biological processes, including enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is utilized in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1-dioxo-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its effects depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Triazolo-Pyridazine vs. Triazolo-Pyrimidine/Pyridine
- Target Compound : The [1,2,4]triazolo[4,3-b]pyridazine core combines pyridazine (a six-membered ring with two adjacent nitrogen atoms) with triazole. This structure offers distinct electronic properties due to pyridazine’s electron-deficient nature .
- Analog from : 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (e.g., compound 5a) replaces pyridazine with pyrimidine, increasing basicity and altering binding selectivity .
Functional Group Modifications
*Molecular weights estimated based on structural analogs.
Sulfone-Containing Analogs
The 1,1-dioxo-thiolane group in the target compound is a critical differentiator. highlights 1-(1,1-dioxo-thiolan-3-yl)pyrazole carboxylic acid, which shares the sulfone moiety. Sulfones are known to improve aqueous solubility and metabolic stability compared to thioether analogs . However, the carboxamide linkage in the target compound may enhance target binding compared to carboxylic acid derivatives.
Pharmacokinetic and Bioactivity Implications
- Pyrrolidine vs. Smaller Alkyl Groups : The pyrrolidine substituent in the target compound likely enhances membrane permeability compared to ’s isopropyl group, balancing solubility and absorption .
- Sulfone vs.
- Triazolo-Pyridazine vs. Pyrazolopyrimidine : Pyridazine’s electron deficiency may favor interactions with electron-rich enzymatic pockets, whereas pyrimidine-based analogs () could target different sites .
Biologische Aktivität
The compound 1,1-dioxo-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing research findings, including its mechanisms of action, cytotoxicity profiles, and therapeutic potentials.
Chemical Structure
The structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:
- Thiolane ring : Often associated with various biological activities.
- Triazolo-pyridazine moiety : Known for its role in inhibiting certain kinases and exhibiting anticancer properties.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets within cells. Notably, it has been evaluated for its inhibitory effects on c-Met kinase, a receptor tyrosine kinase implicated in cancer progression.
Key Findings
- c-Met Kinase Inhibition : Studies have shown that the compound exhibits significant inhibitory activity against c-Met kinase with an IC50 value comparable to established inhibitors like Foretinib . This suggests a potential role in cancer therapy by blocking pathways that promote tumor growth.
In Vitro Cytotoxicity Studies
Research has demonstrated the cytotoxic effects of this compound across various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 1.06 ± 0.16 | Induces apoptosis and cell cycle arrest in G0/G1 phase |
| MCF-7 | 1.23 ± 0.18 | Similar apoptosis induction as A549 |
| HeLa | 2.73 ± 0.33 | Moderate cytotoxicity observed |
These results indicate that the compound has a promising profile as an anticancer agent, particularly against lung and breast cancer cells .
Case Studies
Several studies have explored the therapeutic applications of compounds similar to the one :
- Triazolo-Pyridazine Derivatives : A study synthesized various derivatives and assessed their cytotoxicity against multiple cancer cell lines. The most promising derivatives showed significant inhibition of c-Met kinase and induced apoptosis .
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents could enhance efficacy and reduce resistance in cancer treatment .
Pharmacological Profiles
The pharmacological profiles of compounds related to this structure suggest a broad spectrum of activity beyond anticancer effects:
Q & A
Basic: What are the optimal synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
The synthesis involves multi-step reactions, typically starting with functionalization of the triazolopyridazine core followed by coupling with the thiolane-3-carboxamide moiety. Key steps include:
- Amide bond formation between the triazolopyridazine intermediate and the thiolane derivative under anhydrous conditions using coupling agents like EDC/HOBt .
- Temperature control (e.g., maintaining 0–5°C during coupling to minimize side reactions) and solvent selection (e.g., dichloromethane or DMF for solubility optimization) .
- Catalyst use , such as palladium catalysts for cross-coupling reactions in earlier steps .
- Purification via column chromatography or recrystallization to isolate high-purity intermediates and final products .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazolopyridazine ring and amide bond formation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC with UV/Vis detection : Monitors purity (>95% typically required) and identifies residual solvents or byproducts .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., sulfone C=O stretch at ~1150 cm⁻¹) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Replicate assays under standardized conditions (e.g., cell lines, incubation times) to rule out methodological variability .
- Validate target engagement using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays for functional inhibition) .
- Meta-analysis of structural analogs to identify trends in activity-stability trade-offs .
Advanced: What methodological approaches are recommended for studying binding mechanisms with biological targets?
- Molecular docking : Predict binding poses using software like AutoDock Vina, validated by mutagenesis studies (e.g., alanine scanning of receptor residues) .
- Surface Plasmon Resonance (SPR) : Quantifies kinetic parameters (KD, kon/koff) for target interactions .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic profiles (ΔH, ΔS) to assess binding energetics .
Advanced: How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
- Systematic substitution : Modify the pyrrolidine ring (e.g., alkylation or introduction of polar groups) to enhance solubility or target selectivity .
- In silico QSAR modeling : Use tools like Schrodinger’s QikProp to predict ADMET properties and guide synthetic prioritization .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., sulfone and amide groups) using X-ray crystallography of target complexes .
Advanced: What strategies mitigate side reactions during intermediate synthesis?
- Protecting groups : Temporarily shield reactive amines or hydroxyls during coupling steps .
- Real-time monitoring : Use TLC or LC-MS to track reaction progress and terminate before byproduct formation .
- Low-temperature quenching : Prevents acid- or base-catalyzed degradation during workup .
Advanced: How do structural features influence pharmacokinetic properties, and what models assess these?
- Lipophilicity (logP) : The sulfone group reduces logP, improving aqueous solubility but potentially limiting membrane permeability. Measure via shake-flask method .
- Metabolic stability : Use liver microsome assays (human/rodent) to identify vulnerable sites (e.g., pyrrolidine N-oxidation) .
- In vivo PK studies : Monitor plasma half-life and bioavailability in rodent models, correlating with in vitro permeability (Caco-2 assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
